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molecular formula C9H8F3NO2 B056916 Methyl 2-amino-5-(trifluoromethyl)benzoate CAS No. 117324-58-0

Methyl 2-amino-5-(trifluoromethyl)benzoate

Cat. No. B056916
M. Wt: 219.16 g/mol
InChI Key: QGFUDNJZHZNPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365569B2

Procedure details

The title compound was prepared as in the method of compound 1 from 2-amino-5-(trifluoromethoxy)benzoic acid to give a pale yellow oil (0.538 g, 46%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9](C(F)(F)F)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].NC1C=CC([O:26][C:27]([F:30])([F:29])[F:28])=CC=1C(O)=O>>[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([O:26][C:27]([F:30])([F:29])[F:28])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)OC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=C1)OC(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.538 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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